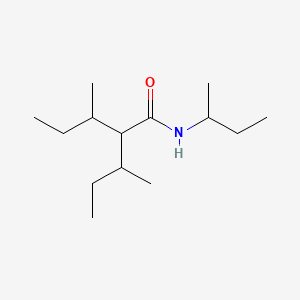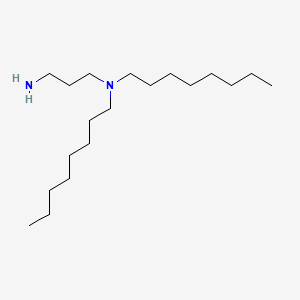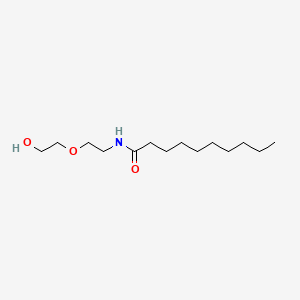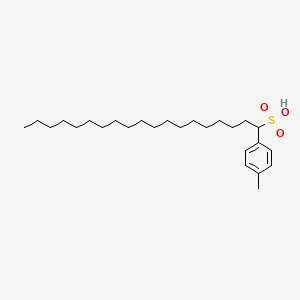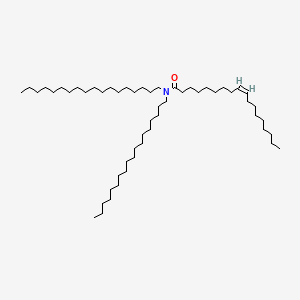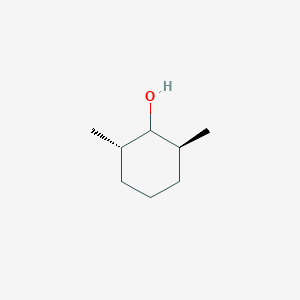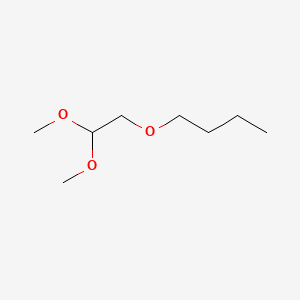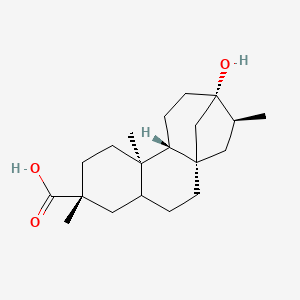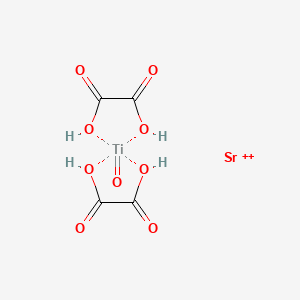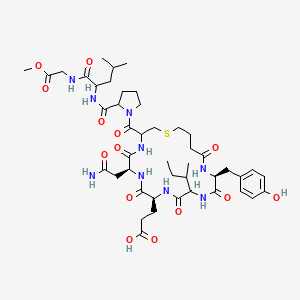
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
Mécanisme D'action
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
Comparaison Avec Des Composés Similaires
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be compared with other similar compounds, such as:
1-Butyric-4-L-glutamic-1-carbaoxytocin: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
1-Butyric-4-L-glutamic-1-carbaoxytocin, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
1-Butyric-4-L-glutamic-1-carbaoxytocin, propyl ester: The propyl ester variant may exhibit different physical and chemical properties.
Propriétés
Numéro CAS |
72289-65-7 |
|---|---|
Formule moléculaire |
C45H67N9O14S |
Poids moléculaire |
990.1 g/mol |
Nom IUPAC |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
Clé InChI |
OKLMRBXDOZALFZ-TWJTVISESA-N |
SMILES isomérique |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


